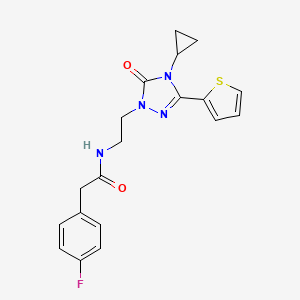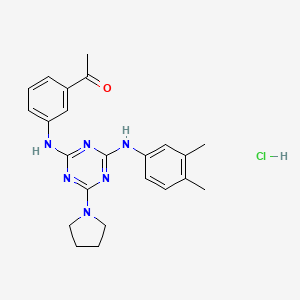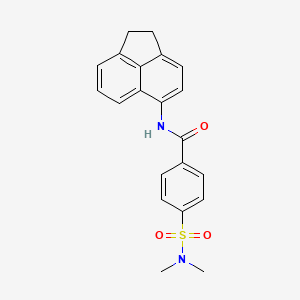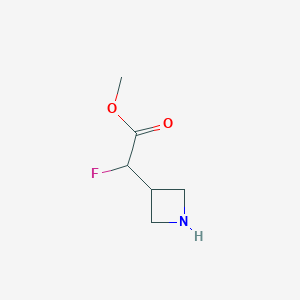
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal and Apoptotic Effects
Compounds with triazole-oxadiazole frameworks have demonstrated potent antifungal and apoptotic activities against various Candida species, including C. albicans and C. glabrata. Notably, certain derivatives exhibited strong inhibitory effects and triggered apoptosis in fungal cells without toxicity to healthy cells, showcasing potential as safe antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Activity
A new quinazolinone-based derivative has been synthesized and characterized for its inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This compound displayed potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. Its effectiveness suggests potential as a novel anticancer agent (Riadi et al., 2021).
Cancer Cell Migration and Growth Inhibition
Derivatives bearing the 1,2,4-triazol-3-ylthioacetohydrazide moiety have been evaluated for their ability to inhibit cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. These compounds were more cytotoxic against the melanoma cell line, with specific derivatives identified as particularly active, suggesting their potential as antimetastatic candidates (Šermukšnytė et al., 2022).
Acetylcholinesterase Inhibition
A novel molecule with a strong acetylcholinesterase inhibition property has been developed, alongside a quantitative bioanalytical method for its measurement. This research indicates the molecule's potential application in treating diseases associated with cholinesterase dysfunction, such as Alzheimer's disease (Nemani, Shard, & Sengupta, 2018).
Neurokinin-1 Receptor Antagonism
Research into neurokinin-1 receptor antagonists has led to the development of compounds with potential therapeutic applications in treating emesis and depression. One such compound demonstrated significant efficacy in pre-clinical tests, highlighting its potential for clinical use (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-14-5-3-13(4-6-14)12-17(25)21-9-10-23-19(26)24(15-7-8-15)18(22-23)16-2-1-11-27-16/h1-6,11,15H,7-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEFBPRGQSZEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)
![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)
![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)
![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)
![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)



